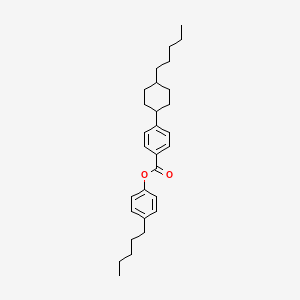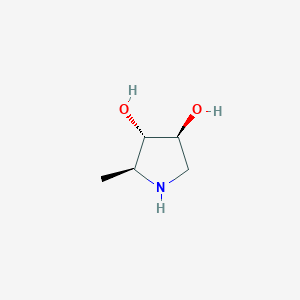
N-(2-bromophenyl)-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-1-methylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-methylpiperidin-4-amine typically involves the following steps:
Hydrolysis: The nitrated product is hydrolyzed to produce 2-bromo-6-nitroaniline.
Diazotization and Decomposition: The 2-bromo-6-nitroaniline undergoes diazotization followed by decomposition under heating conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-(2-bromophenyl)-1-methylpiperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-chloronicotinamide
- N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
Uniqueness
N-(2-bromophenyl)-1-methylpiperidin-4-amine stands out due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. The presence of the bromine atom on the phenyl ring also provides unique opportunities for further functionalization through substitution and coupling reactions .
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C12H17BrN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 |
InChI Key |
LMONXHZLRXYGKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)






![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)
![4-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B12092056.png)


